

Spectroscopic Profile of 2-Amino-2'-fluorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-2'-fluorobenzophenone

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-2'-fluorobenzophenone**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific, publicly accessible spectral data for **2-Amino-2'-fluorobenzophenone**, this guide utilizes data from its structurally similar analog, 2-Amino-5-chloro-2'-fluorobenzophenone, to illustrate the expected spectroscopic characteristics and analytical methodologies. This approach provides a robust framework for researchers engaged in the synthesis, quality control, and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloro-2'-fluorobenzophenone, which serves as a reference for the analysis of **2-Amino-2'-fluorobenzophenone**. The data is presented in a structured format to facilitate clear comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone[1]

Chemical Shift (ppm)	Multiplicity	Assignment (Predicted)
7.49 - 7.52	m	Aromatic Protons
7.48	s	Aromatic Proton
7.40	s	Aromatic Proton
7.27	s	Aromatic Proton
7.25	s	Aromatic Proton
7.22	s	Aromatic Proton
7.17	s	Aromatic Proton
6.66	s	Aromatic Proton
6.40 (br s)	br s	-NH ₂ Protons

Note: The assignments are predicted based on general chemical shift ranges for aromatic and amine protons. The broadness of the -NH₂ signal is characteristic and can be influenced by solvent and concentration. Data was obtained in CDCl₃ at 400 MHz.

[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

Chemical Shift (ppm)	Assignment (Predicted)
195.5	C=O (Carbonyl)
162.5 (d, J = 250 Hz)	C-F
149.0	C-NH ₂
135.0	Aromatic C
132.0	Aromatic CH
131.5	Aromatic CH
130.0	Aromatic C
128.0	Aromatic CH
125.0 (d, J = 8 Hz)	Aromatic CH
124.0	Aromatic C-Cl
118.0	Aromatic CH
116.0 (d, J = 22 Hz)	Aromatic CH

Note: Predicted chemical shifts and coupling constants (d = doublet, J = coupling constant in Hz) are based on the analysis of substituted benzophenones. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3480 - 3300	Strong, Broad	N-H Stretch (Amino group)
3100 - 3000	Medium	Aromatic C-H Stretch
1680 - 1660	Strong	C=O Stretch (Ketone)
1600 - 1585	Medium	Aromatic C=C Stretch
1500 - 1400	Medium	Aromatic C=C Stretch
1300 - 1200	Strong	C-N Stretch
1250 - 1150	Strong	C-F Stretch
800 - 700	Strong	C-Cl Stretch

Note: These are characteristic ranges for the specified functional groups. The exact peak positions can be influenced by the molecular environment.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Amino-5-chloro-2'-fluorobenzophenone

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
249/251	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
214	Moderate	[M-Cl] ⁺
120	High	[C ₇ H ₅ FO] ⁺ (Fluorobenzoyl cation)
95	Moderate	[C ₆ H ₄ F] ⁺

Note: The fragmentation pattern is predicted based on the structure. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small quantity of the sample (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.^{[1][2]} Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).^[1]
- **Instrumentation and Data Acquisition:** ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.^[1] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.^[1]

- **Data Processing:** The raw data is Fourier transformed, and the resulting spectrum is phase-corrected. The signals are integrated, and the chemical shifts are referenced to the internal standard.[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

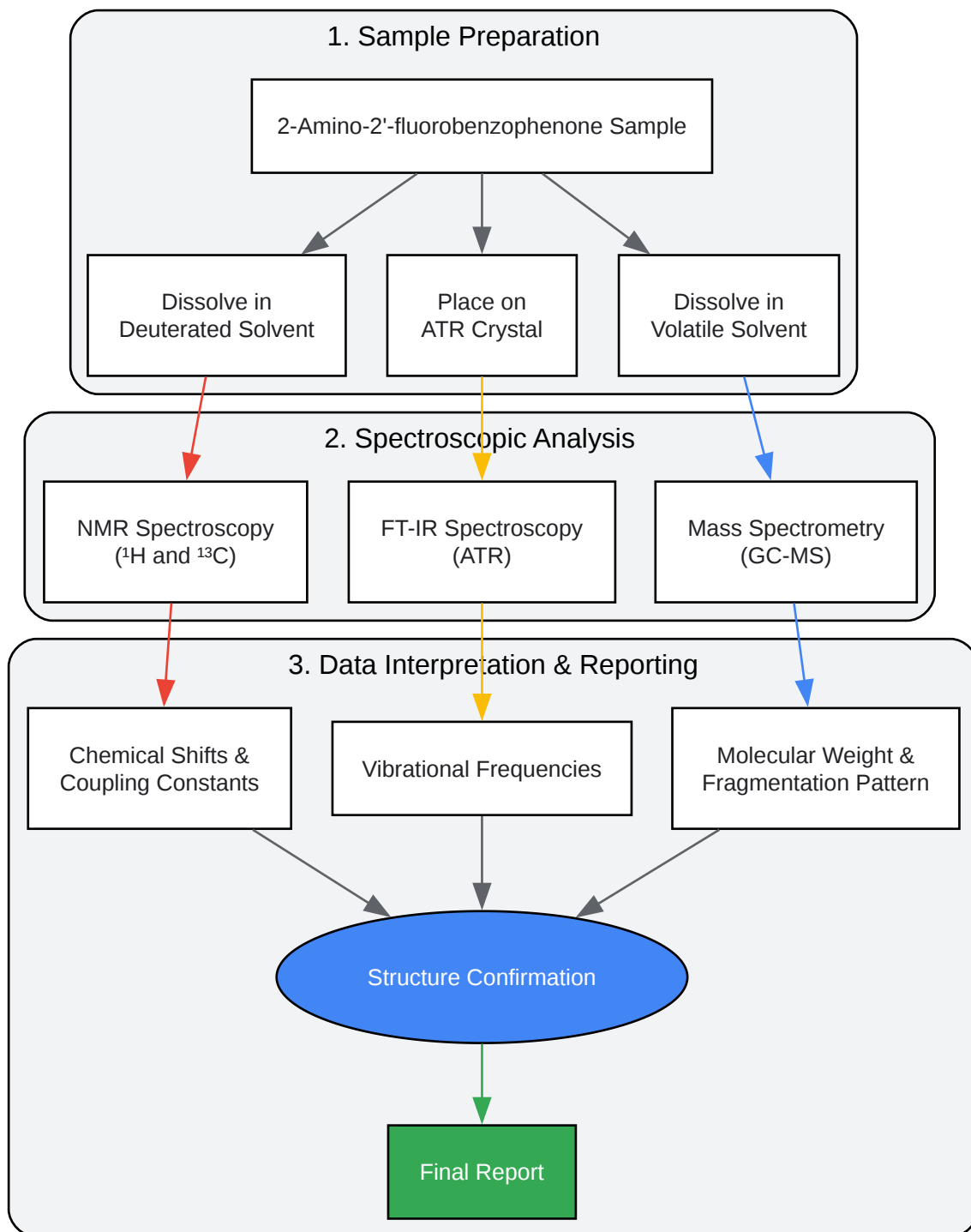
- **Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.[1] No special sample preparation, such as grinding or creating KBr pellets, is typically required for ATR analysis.[1]
- **Instrumentation and Data Acquisition:** The ATR-FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is collected first.[1] The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm^{-1} . [1]
- **Data Processing:** The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.[1]
- **Instrumentation and Data Acquisition:** The analysis is performed on a GC-MS system. A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column).[1] The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[1]
- **Data Processing:** The mass spectrum is recorded, and the resulting data is analyzed to determine the molecular weight and fragmentation pattern. The obtained spectrum can be compared with spectral libraries (e.g., NIST, Wiley) for identification.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Amino-2'-fluorobenzophenone**.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-2'-fluorobenzophenone**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-2'-fluorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057201#2-amino-2-fluorobenzophenone-spectroscopic-data-nmr-ir-ms]

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